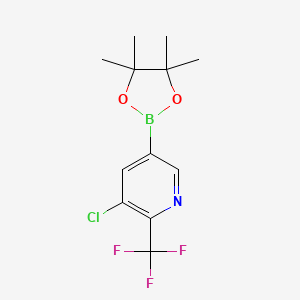

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Beschreibung

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS: 865186-94-3, MFCD06798284) is a boronate ester-functionalized pyridine derivative with a molecular formula of C₁₁H₁₅BClNO₂ and a molecular weight of 239.26 g/mol . The compound features:

- A chloro substituent at position 3,

- A trifluoromethyl group at position 2,

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5.

This electron-deficient pyridine scaffold is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures for pharmaceuticals, agrochemicals, and materials science .

Eigenschaften

Molekularformel |

C12H14BClF3NO2 |

|---|---|

Molekulargewicht |

307.50 g/mol |

IUPAC-Name |

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(14)9(18-6-7)12(15,16)17/h5-6H,1-4H3 |

InChI-Schlüssel |

MHAISGYMJXOIKQ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-(trifluoromethyl)pyridine and bis(pinacolato)diboron.

Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to a specific temperature (e.g., 80°C) for a certain period (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in solvents like toluene or ethanol.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Biologische Aktivität

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. It features a unique structure that includes a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. This article reviews the biological activity of this compound based on available research findings.

- Chemical Name : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

- CAS Number : 1212021-11-8

- Molecular Formula : C13H15BClFNO2

- Molar Mass : 263.53 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections detail its mechanisms of action, efficacy in various assays, and relevant case studies.

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain kinases involved in cell signaling pathways. For instance, it may interact with dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in neurodevelopment and cancer progression .

- Antioxidant Properties : Research indicates that compounds similar to this one exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cellular models .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production in vitro .

Efficacy in Assays

The efficacy of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has been evaluated using various biological assays:

| Assay Type | Efficacy Observed |

|---|---|

| Enzymatic Inhibition | Nanomolar-level inhibition against DYRK1A |

| Antioxidant Activity | Significant reduction in oxidative stress |

| Anti-inflammatory Assays | Decreased cytokine levels |

Case Studies

Several studies have investigated the biological implications of compounds related to this class:

- DYRK1A Inhibition Study : A study employing computational modeling and subsequent synthesis demonstrated that derivatives of pyridine-based compounds could effectively inhibit DYRK1A with nanomolar potency. The lead compound exhibited not only high affinity but also favorable pharmacological profiles .

- Oxidative Stress Reduction : In vitro experiments using BV2 microglial cells showed that similar compounds reduced oxidative stress markers significantly compared to controls. This suggests potential applications in neuroprotective therapies .

- Inflammation Modulation : Research into inflammatory pathways revealed that these compounds could suppress LPS-induced inflammation in macrophages, indicating their potential use in treating inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and nature of substituents critically influence reactivity, stability, and applications. Below is a comparative analysis:

Reactivity in Cross-Coupling Reactions

- Target Compound : The meta-boronate group (position 5) enables coupling at position 5, while the Cl and CF₃ groups direct electrophilic substitution to specific sites. The electron-withdrawing nature accelerates oxidative addition in palladium catalysis .

- 3-Fluoro Analogues : Fluorine’s smaller size and electronegativity reduce steric hindrance but may lower coupling efficiency compared to chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.